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Compound of Interest

Compound Name: Stephacidin B

Cat. No.: B15586467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Stephacidin B, a complex dimeric indole alkaloid. The information is compiled from primary

literature, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data

critical for its characterization. This document adheres to stringent data presentation and

visualization standards to support advanced research and drug development activities.

Spectroscopic Data
The structural complexity of Stephacidin B, particularly its dimeric nature and multiple

stereocenters, makes spectroscopic analysis a cornerstone of its identification. The following

tables summarize the quantitative NMR and MS data reported for synthetically produced (+)-

Stephacidin B, which has been verified against natural samples.

Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental

composition of Stephacidin B. The data presented below corresponds to the protonated

molecule ([M+H]⁺).

Table 1: High-Resolution Mass Spectrometry Data for (+)-Stephacidin B
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Parameter Value Source

Molecular Formula C₅₂H₅₄N₆O₈ [1][2]

Ionization Mode
Fast Atom Bombardment

(FAB)
[3]

Calculated Mass ([M+H]⁺) 891.4076 [3]

Measured Mass ([M+H]⁺) 891.4071 [3]

Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of Stephacidin B is complex due to the large number of protons in

varied chemical environments. The following data were recorded on a 400 MHz spectrometer.

Table 2: ¹H NMR Spectroscopic Data for (+)-Stephacidin B in d₆-DMSO:CD₃CN (1:1)
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Chemical Shift (δ, ppm)
Multiplicity / Coupling
Constant (J, Hz)

Description

1.01 s 3H, Methyl

1.14 s 3H, Methyl

1.23 s 3H, Methyl

1.27-1.32 br. s 6H, Methyl (x2)

1.37 s 3H, Methyl

1.55 s 3H, Methyl

1.68 s 3H, Methyl

1.76-1.91 m 4H, Methylene

2.00-2.15 br. m 2H, Methylene

2.20-2.41 m 4H, Methylene

2.59-2.70 m 2H, Methylene

2.95-3.15 m 4H, Methylene

3.20-3.35 m 2H, Methylene

3.65-3.80 m 2H, Methylene

4.20-4.31 m 1H, Methine

4.40-4.50 m 1H, Methine

5.50-5.65 m 2H, Olefinic

6.40-6.55 m 2H, Aromatic/Olefinic

6.60-6.75 m 2H, Aromatic

6.90-7.05 m 2H, Aromatic

7.15-7.25 m 2H, Aromatic

7.30-7.40 m 1H, Aromatic

7.80-7.90 m 1H, Aromatic
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9.80-9.95 br. s 1H, NH/OH

10.1-10.2 br. s 1H, NH/OH

Note on ¹³C NMR Data: The structural complexity and potential for dynamic equilibrium in

solution have made the acquisition and assignment of a complete ¹³C NMR spectrum for the

dimeric Stephacidin B challenging. While ¹³C NMR data for its monomeric precursor,

avrainvillamide, and other synthetic intermediates are available, a definitive, fully assigned

spectrum for Stephacidin B is not readily found in the cited literature. Its initial structural

elucidation ultimately required X-ray crystallography.[4]

Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic

analysis of Stephacidin B and related natural products.

NMR Spectroscopy Protocol
Sample Preparation:

An accurately weighed sample of the purified natural product (typically 1-10 mg for ¹H NMR)

is dissolved in a deuterated solvent (e.g., d₆-DMSO:CD₃CN, 1:1 mixture) to a final volume of

approximately 0.6 mL.

The solution is filtered through a pipette containing a small plug of glass wool or a syringe

filter directly into a 5 mm NMR tube to remove any particulate matter.

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

Instrument: Varian 300 MHz, 400 MHz, or 500 MHz spectrometers are typically used.[3]

¹H NMR: Spectra are acquired at a specific frequency (e.g., 400 MHz). Chemical shifts are

reported in parts per million (ppm) and referenced internally to the residual solvent signal.
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¹³C NMR: Spectra are acquired at a corresponding frequency (e.g., 101 MHz for a 400 MHz

instrument).

2D NMR: For complete structural assignment of complex molecules, a suite of 2D NMR

experiments (e.g., COSY, HSQC, HMBC, NOESY) is typically performed to establish proton-

proton and proton-carbon correlations.

Mass Spectrometry Protocol
Sample Preparation:

A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol,

DMSO) to create a dilute solution.

For techniques like Fast Atom Bombardment (FAB), the sample is mixed with a matrix

material (e.g., 3-nitrobenzyl alcohol) on the sample target. For Electrospray Ionization (ESI),

the solution is infused directly into the ion source.

Data Acquisition:

Instrument: A high-resolution mass spectrometer, such as a Fisons VG Autospec, is

commonly used.[3]

Ionization: FAB or ESI are common soft ionization techniques for natural products, chosen to

keep the molecule intact and observe the molecular ion.

Analysis: The instrument is operated in a high-resolution mode to acquire accurate mass

measurements, typically with a precision of four decimal places. This allows for the confident

determination of the elemental formula.

Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

biological relationships pertinent to Stephacidin B.

Experimental Workflow
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Workflow for Spectroscopic Analysis of Stephacidin B

Biological Mechanism of Action
Stephacidin B itself is a prodrug that rapidly converts to its monomer, avrainvillamide, under

physiological conditions. Avrainvillamide is the biologically active species that interacts with key

cellular proteins.[1]
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Mechanism of Action of Stephacidin B via Avrainvillamide

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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